2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It has a molecular weight of 209.75 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 silicon atom in the molecule .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 209.75 .
Scientific Research Applications
Synthesis of Heteroaromatic Compounds
One prominent application of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is in the synthesis of functionalized heteroaromatic compounds, such as furo[3,2-b]pyridines and furo[2,3-b]pyridines. These compounds are synthesized through a coupling/cyclization process, utilizing halopyridinols and aryl/heteroaryl halides or vinyl triflates, with catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3. This method provides a new approach to substituted heteroaromatics with potential applications in pharmaceuticals and materials science (Arcadi et al., 2002).
Organic Synthesis and Characterization
Another application involves the preparation of 2,5-Bis(2-pyridyl)thiophene through several synthetic steps starting from 2-bromopyridine, leading to 2-[2-(Trimethylsilyl)ethynyl] pyridine, followed by desilylation and oxidative coupling processes. This synthesis showcases the compound's utility in constructing complex organic molecules with potential applications in organic electronics and ligand design (Al-taweel, 2002).
Novel Pathways to Heterocyclic Ketones
Research has also explored the cleavage of the silicon-carbon bond in 2-(trimethylsilyl)pyridine, offering novel pathways to heterocyclic ketones, keto-acids, esters, and alcohols. This process involves reactions with benzoyl chloride, phthalic anhydride, and ethyl chloroformate, suggesting applications in the synthesis of complex heterocyclic structures (Pinkerton & Thames, 1970).
Formation of Nitrogen-Containing Lactones
Moreover, the compound is used in the synthesis of nitrogen-containing lactones via double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This method has been characterized by X-ray crystallography, indicating its importance in the development of novel lactone-based molecules for pharmaceutical or material applications (Rudler et al., 2002).
Metallation and Complex Formation
The interaction of 2-(Trimethylsilyl)pyridine with palladium(II) acetate forms cyclopalladated complexes, showcasing the compound's role in the formation of metal-organic frameworks and catalysts. This research demonstrates the dynamic behavior of these complexes through spectroscopy, underlining their potential in catalysis and material science (Fuchita et al., 1988).
Safety and Hazards
The safety data sheet for a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .
Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPUCBBPLNIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499193-57-6 | |
Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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